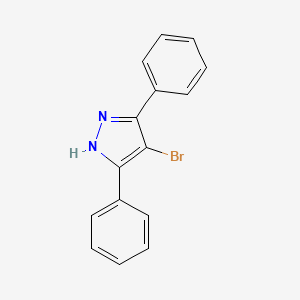

4-bromo-3,5-diphenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

13788-85-7 |

|---|---|

Molecular Formula |

C15H11BrN2 |

Molecular Weight |

299.16 g/mol |

IUPAC Name |

4-bromo-3,5-diphenyl-1H-pyrazole |

InChI |

InChI=1S/C15H11BrN2/c16-13-14(11-7-3-1-4-8-11)17-18-15(13)12-9-5-2-6-10-12/h1-10H,(H,17,18) |

InChI Key |

AQDYUBPLWISBKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways to 4 Bromo 3,5 Diphenyl 1h Pyrazole and Its Analogues

Precursor Synthesis for 3,5-Diphenylpyrazole (B73989) Scaffolds

The initial and crucial step in the synthesis of 4-bromo-3,5-diphenyl-1H-pyrazole is the construction of the 3,5-diphenyl-1H-pyrazole core. This is typically achieved through cyclization reactions that form the five-membered pyrazole (B372694) ring with phenyl groups at the 3 and 5 positions.

Condensation Reactions of 1,3-Diketones with Hydrazines

A classic and widely employed method for synthesizing the 3,5-diphenylpyrazole scaffold is the condensation reaction between a 1,3-diketone, specifically dibenzoylmethane, and hydrazine (B178648). researchgate.net This reaction is a cornerstone of pyrazole synthesis due to its efficiency and the ready availability of the starting materials.

The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen atoms on the carbonyl carbons of the 1,3-diketone. This is followed by a cyclization and dehydration sequence to yield the stable aromatic pyrazole ring. The choice of hydrazine derivative can be varied to introduce different substituents at the N1-position of the pyrazole ring. For instance, using hydrazine hydrate results in an N-unsubstituted pyrazole, while substituted hydrazines like phenylhydrazine or thiosemicarbazide lead to N-substituted pyrazoles. researchgate.net

Several catalytic systems and reaction conditions have been explored to optimize this condensation. Acidic catalysts are often employed to facilitate the reaction. researchgate.net Moreover, methodologies have been developed to carry out this synthesis under solvent-free conditions, which are environmentally advantageous. semanticscholar.orgthieme-connect.com Mechanochemical ball milling has also been shown to be a highly efficient and green alternative to traditional solvent-based methods, often resulting in shorter reaction times and higher yields. semanticscholar.orgthieme-connect.com

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Dibenzoylmethane, Thiosemicarbazide | Acetic acid, conventional heating/microwave | 3,5-diphenyl-1H-pyrazole | Not specified | researchgate.net |

| Chalcones, Hydrazine | Mechanochemical ball milling | 3,5-diphenyl-1H-pyrazoles | High | semanticscholar.org |

| 1,3-Diketones, Hydrazines | Acidic catalyst | 3,5-disubstituted pyrazoles | Not specified | researchgate.net |

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

An alternative and powerful strategy for the construction of the pyrazole ring system is through cycloaddition reactions, particularly 1,3-dipolar cycloadditions. This method involves the reaction of a 1,3-dipole with a dipolarophile.

In the context of 3,5-diphenylpyrazole synthesis, a common approach involves the in-situ generation of a diazo compound, which then reacts with an alkyne. organic-chemistry.org For example, the reaction of tosylhydrazones with terminal alkynes can produce 1,3,5-trisubstituted pyrazoles. organic-chemistry.org Another variation is the reaction of nitrile imines with alkenes or alkynes. researchgate.netrsc.org These reactions often exhibit high regioselectivity, which is a significant advantage in controlling the substitution pattern of the resulting pyrazole.

The use of Morita–Baylis–Hillman carbonates derived from ninhydrin in reaction with nitrilimines has been shown to be an effective method for synthesizing a wide array of 1,3,5-trisubstituted pyrazoles in high yields. rsc.org Furthermore, the reaction of N-arylhydrazones with nitroolefins provides a regioselective route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles, with evidence suggesting a stepwise cycloaddition mechanism. organic-chemistry.org

| 1,3-Dipole Source | Dipolarophile | Product | Yield | Reference |

| Tosylhydrazones | Terminal alkynes | 1,3,5-trisubstituted pyrazoles | Good | organic-chemistry.org |

| Nitrilimines | Ninhydrin-derived Morita–Baylis–Hillman carbonates | 1,3,5-trisubstituted pyrazoles | Up to 95% | rsc.org |

| N-arylhydrazones | Nitroolefins | 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles | Moderate to high | organic-chemistry.org |

Direct Bromination Strategies at the C4-Position

Once the 3,5-diphenyl-1H-pyrazole scaffold is synthesized, the next step is the regioselective introduction of a bromine atom at the C4-position. The C4 position of the pyrazole ring is generally the most susceptible to electrophilic substitution, making direct bromination a feasible and common strategy. researchgate.net

Regioselective Electrophilic Bromination with N-Bromosuccinimide (NBS)

A widely used and effective method for the bromination of pyrazoles at the C4-position is through electrophilic aromatic substitution using N-bromosuccinimide (NBS). researchgate.net This reagent is favored due to its solid nature, ease of handling, and high regioselectivity for the C4-position of the pyrazole ring. nih.gov

The reaction is typically carried out in a suitable solvent, such as acetonitrile or carbon tetrachloride, and often proceeds under mild conditions. researchgate.netnih.gov In some cases, the reaction can be performed under photochemical conditions, which can influence the nature of the products formed. nih.gov The use of NBS provides an efficient route to 4-halopyrazoles in excellent yields without the need for catalysts or special precautions. researchgate.net

One-pot procedures have also been developed where the initial synthesis of the pyrazole ring from a 1,3-diketone and a hydrazine is immediately followed by bromination with an N-bromo-reagent, such as N-bromosaccharin, under solvent-free conditions. scielo.org.mx This approach streamlines the synthesis and is environmentally favorable. scielo.org.mx

Electrochemical Bromination Techniques

Electrochemical methods offer a green and efficient alternative for the bromination of pyrazoles. ingentaconnect.com These techniques involve the in-situ generation of the brominating species, typically bromine (Br₂), through the anodic oxidation of a bromide salt, such as potassium bromide (KX) or sodium bromide (NaBr). ingentaconnect.comrsc.org

The electrolysis is usually conducted under constant-current in an undivided electrochemical cell. ingentaconnect.com The electrochemically generated bromine then acts as the electrophile in the aromatic substitution reaction with the pyrazole. ingentaconnect.com This method avoids the use of hazardous brominating agents and catalysts, and the reaction conditions are generally mild and environmentally compatible. ingentaconnect.com The yield and composition of the products can be influenced by the substitution pattern on the pyrazole ring, particularly at the N-1 position. osi.lv For instance, donor substituents on the pyrazole ring have been shown to promote the bromination process. researchgate.net

Aerobic Bromination using Nanocatalysts

Recent advancements in catalysis have led to the development of aerobic bromination methods that utilize nanocatalysts. These methods are highly regioselective and employ molecular oxygen (O₂) as a green oxidant. researchgate.net

One such system uses an Fe₃O₄@SiO₂/CuO nanocatalyst. In this procedure, the reaction proceeds with high yields and para-selectivity for various aromatic compounds. researchgate.net The nanocatalyst is also recyclable, adding to the sustainability of the process. researchgate.net Another approach mimics flavin-dependent halogenases by using alloxan and ascorbic acid in an aerobic oxidative bromination process. nih.gov This biomimetic system is metal-free and operates under mild, eco-friendly conditions, using air or molecular oxygen as the terminal oxidant and generating water as the only byproduct. nih.govnih.gov

Multi-Component Reactions for Integrated Synthesis of 4-Bromopyrazoles

Multi-component reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like 4-bromopyrazoles in a single step from three or more reactants. researchgate.net This approach is highly valued for its efficiency and atom economy. nih.gov A notable example is the one-pot synthesis of 4-bromopyrazole derivatives from 1,3-diketones, arylhydrazines, and a bromine source like N-bromosaccharin. researchgate.net This reaction is often carried out under solvent-free conditions, which is environmentally advantageous. scielo.org.mx

The use of heterogeneous catalysts, such as silica gel-supported sulfuric acid, can further enhance the efficiency and selectivity of these reactions. researchgate.net MCRs can be designed as consecutive reactions, where intermediates are formed in situ and react further to yield the final product. For instance, a four-component synthesis can involve the initial formation of a 1,3-dicarbonyl compound, which then reacts with a hydrazine derivative in a Knorr-type reaction to form the pyrazole ring. nih.govbeilstein-journals.org

Below is a table summarizing a multi-component reaction for the synthesis of various 4-bromopyrazole derivatives.

Mechanistic Investigations of Bromination Pathways

Understanding the mechanism of bromination is crucial for controlling the regioselectivity of the reaction and optimizing conditions. The bromination of pyrazoles typically proceeds via an electrophilic substitution mechanism. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles.

In the case of 3,5-diphenyl-1H-pyrazole, the C4 position is the most electron-rich and sterically accessible, leading to the preferential formation of the 4-bromo derivative. The reaction can be influenced by the nature of the brominating agent and the reaction conditions. For instance, using elemental bromine may lead to different outcomes compared to N-bromo compounds like N-bromosuccinimide (NBS) or N-bromosaccharin. scielo.org.mx

Kinetic studies can provide insights into the reaction mechanism. For example, investigations into the bromination of related aromatic compounds have elucidated the role of catalysts and the nature of the reactive intermediates. unitedjchem.org In some cases, the reaction may proceed through a charge-transfer complex or involve the formation of a bromonium ion intermediate. The specific pathway can be influenced by solvent effects and the presence of activating or deactivating groups on the pyrazole ring.

Catalytic Systems in the Synthesis of Brominated Diphenylpyrazoles

Catalysis plays a pivotal role in the synthesis of brominated diphenylpyrazoles, offering pathways with higher efficiency, selectivity, and sustainability. Both homogeneous and heterogeneous catalysts have been employed.

Heterogeneous catalysts, such as silica-supported sulfuric acid, are advantageous due to their ease of separation and recyclability. researchgate.net Metal-based catalysts are also widely used. For example, palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of bromo-substituted pyrazoles, allowing for the introduction of various substituents at the C4 position. researchgate.net

Recent research has explored the use of nanocatalysts, which can offer high activity and selectivity due to their large surface area. researchgate.net For instance, a Fe3O4@SiO2/CuO nanocatalyst has been used for the aerobic bromination of aromatic compounds, providing a green and efficient method. researchgate.net The development of novel catalytic systems continues to be an active area of research, with a focus on designing catalysts that are not only efficient but also environmentally benign.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its analogues to minimize the environmental impact of chemical processes. uni-saarland.de Key strategies include the use of safer solvents, the development of solvent-free reactions, and the utilization of catalytic methods to improve atom economy and reduce waste. nih.govscielo.org.mx

Table of Compounds

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromo 3,5 Diphenyl 1h Pyrazole

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is a premier technique for the unambiguous determination of a molecule's three-dimensional structure in the solid state. For 4-bromo-3,5-diphenyl-1H-pyrazole, this analysis would illuminate its molecular conformation, intermolecular interactions, and packing arrangement in the crystal lattice.

Analysis of Hydrogen Bonding Networks (Dimers, Tetramers, Catemers)

The 1H-pyrazole scaffold is an excellent supramolecular synthon due to the presence of both a hydrogen bond donor (the pyrrole-type N1-H) and a hydrogen bond acceptor (the pyridine-type N2 atom). This dual functionality allows 1H-pyrazoles to form robust and predictable hydrogen-bonded assemblies in the solid state. csic.es

Extensive research on 3,5-disubstituted pyrazoles has demonstrated their capacity to form a variety of cyclic hydrogen-bonded motifs, including dimers, trimers, and tetramers, through N-H···N interactions. researchgate.net Beyond these discrete assemblies, pyrazoles can also form one-dimensional infinite chains, known as catemers. nih.govsemanticscholar.org For instance, the crystal structure of 4-bromo-1H-pyrazole reveals a trimeric H-bonding motif, while the related 4-fluoro and 4-iodo analogs form catemeric chains. semanticscholar.org The specific supramolecular structure adopted is highly sensitive to the nature and position of substituents on the pyrazole (B372694) ring. csic.es

Given these precedents, this compound is expected to participate in strong N-H···N hydrogen bonding, leading to the formation of well-defined supramolecular structures such as dimers, tetramers, or catemeric chains in the solid state.

Polymorphism and Solid-State Landscape Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science and pharmaceuticals. The phenomenon arises from different molecular conformations or intermolecular packing arrangements. For molecules like this compound, the potential for polymorphism is significant.

This potential is driven by two main factors:

Conformational Flexibility : The rotational freedom of the two phenyl rings relative to the pyrazole core allows for different molecular conformations (conformational polymorphism).

Hydrogen-Bonding Versatility : As established, 1H-pyrazoles can form various hydrogen-bonded assemblies (dimers, trimers, catemers, etc.). csic.esresearchgate.netsemanticscholar.org

The competition between these different, yet energetically similar, hydrogen-bonding patterns can give rise to multiple polymorphic forms, each with unique physical properties. A comprehensive study of the solid-state landscape would be necessary to identify and characterize the potential polymorphs of this compound that could be accessed under various crystallization conditions.

Bond Lengths and Dihedral Angles Determination

Precise bond lengths and dihedral angles are fundamental outputs of a single crystal X-ray diffraction study. While specific data for the title compound is not available, data from analogous structures provide excellent reference points.

For example, in the related compound 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, the N1–N2 and N1=C3 bond distances are 1.369 (3) Å and 1.291 (3) Å, respectively. nih.gov These values are consistent with those expected for a pyrazole-type ring system.

Dihedral angles determine the three-dimensional shape of the molecule. The table below, using data from 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde as a proxy, illustrates the expected non-planar relationship between the rings. researchgate.net

| Dihedral Angle Description | Angle (°) |

| Between Pyrazole and N-bound Phenyl Ring | 13.70 (10) |

| Between Pyrazole and C-bound Phenyl Ring | 36.48 (10) |

| Data from the related compound 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. researchgate.net |

A full structural analysis of this compound would provide a definitive set of these parameters.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution by probing the chemical environments of specific nuclei, such as ¹H (protons).

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The presence of the N-H proton, which is acidic, makes its chemical shift particularly sensitive to factors like solvent, temperature, and concentration due to varying degrees of hydrogen bonding. researchgate.net

Based on data from analogous compounds, the expected proton environments can be predicted. For instance, spectroscopic data for 4-bromo-3-methoxy-1-phenyl-1H-pyrazole shows the phenyl protons as a series of multiplets between δ 7.23 and 7.56 ppm, with the remaining pyrazole proton appearing as a singlet at δ 7.78 ppm. mdpi.comresearchgate.net

The anticipated ¹H NMR signals for this compound are summarized in the table below.

| Proton Environment | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Notes |

| N-H | Variable (likely > 10 ppm) | Broad Singlet (br s) | Shift and broadening are highly dependent on solvent and concentration. |

| Phenyl H's (C3-Ph, C5-Ph) | ~ 7.2 - 7.8 | Multiplet (m) | Complex, overlapping signals from the 10 protons of the two phenyl rings. |

| Predicted values based on general principles and data from analogous pyrazole compounds. mdpi.comresearchgate.net |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of this compound provides crucial information for elucidating its carbon framework. In related pyrazole structures, the chemical shifts of the pyrazole ring carbons typically appear in the range of 104.89-185.87 ppm. connectjournals.com For aromatic carbon atoms in similar heterocyclic compounds, the chemical shifts are generally observed at values higher than 100 ppm. nih.gov In the case of 3,5-diphenyl-4-bromo-1H-pyrazole, the carbon atoms of the pyrazole ring linked to the phenyl groups are expected to have chemical shifts between 149.35 and 152.8 ppm. nih.gov The presence of the bromine atom at the C4 position influences the chemical shift of this carbon. For comparison, in 4-bromo-3-methyl-1H-pyrazole, the C4 carbon signal is shifted due to the bromine substituent. sigmaaldrich.com The phenyl group carbons will exhibit signals in the aromatic region, typically between 120 and 140 ppm. The specific chemical shifts for this compound would require experimental determination, but can be predicted based on the analysis of similar structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C3 | 149.35 - 152.8 |

| C4 | ~100 |

| C5 | 149.35 - 152.8 |

| Phenyl C (ipso) | ~130 |

| Phenyl C (ortho) | ~128 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~127 |

Note: These are predicted values based on related compounds and require experimental verification.

Concentration-Dependent NMR Studies for Supramolecular Interactions

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

FT-IR Spectroscopy: The FT-IR spectrum of pyrazole derivatives shows characteristic absorption bands. connectjournals.comrsc.org Key vibrational modes include:

N-H stretching: A broad band is typically observed in the region of 3100-3300 cm⁻¹ for the N-H group involved in hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl rings appear around 3000-3100 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the C=C bonds in the phenyl rings and the C=N bonds within the pyrazole ring are expected in the 1400-1600 cm⁻¹ region. connectjournals.com

C-Br stretching: The C-Br stretching vibration is anticipated to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the phenyl rings and the pyrazole core.

Table 2: Characteristic Vibrational Frequencies for Pyrazole Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3100-3300 (broad) | |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| C=C/C=N Stretch | 1400-1600 | 1400-1600 |

| C-Br Stretch | 500-600 | 500-600 |

Note: These are general ranges and the exact frequencies for this compound may vary.

Mass Spectrometry for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak ([M]⁺) in the mass spectrum would confirm the compound's molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern provides insight into the molecule's structure. Common fragmentation pathways for pyrazole derivatives can include the loss of the bromine atom, cleavage of the phenyl groups, and fragmentation of the pyrazole ring itself. The analysis of these fragment ions helps to piece together the structure of the original molecule. For instance, in related pyrazole compounds, the mass spectra predominantly show signals corresponding to the molecular ion [M]⁺ and sometimes adducts like [M+23]⁺ (sodium adduct). connectjournals.com

Computational Chemistry and Quantum Mechanical Investigations of 4 Bromo 3,5 Diphenyl 1h Pyrazole

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This process, called geometry optimization, involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy structure is found. For 4-bromo-3,5-diphenyl-1H-pyrazole, methods such as B3LYP with a basis set like 6-311++G(d,p) are commonly employed to achieve a balance between accuracy and computational cost. derpharmachemica.com

The optimization of this compound reveals key structural parameters. The central pyrazole (B372694) ring is nearly planar, though minor puckering can occur. The two phenyl rings attached at positions 3 and 5, along with the bromine atom at position 4, create significant steric hindrance. This forces the phenyl rings to rotate out of the plane of the pyrazole core. Conformational analysis, which explores the potential energy surface as these rings rotate, is crucial. The dihedral angles between the pyrazole ring and the phenyl rings are key descriptors of the molecule's conformation. In similar structures, like 1,3,5-triphenyl-2-pyrazoline, these dihedral angles can be significant, with some rings being nearly orthogonal to the central heterocyclic ring. nih.gov

Theoretical calculations provide optimized bond lengths and angles that can be compared with experimental data from X-ray crystallography of related compounds. For instance, the N1-N2 and N2=C3 bond lengths in pyrazole systems are typically calculated to be around 1.37 Å and 1.29 Å, respectively. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for a Pyrazole Derivative Core (Calculated via DFT) Note: This table presents typical values for a substituted pyrazole core based on computational studies of related molecules, as specific data for this compound is not available.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.37 | N2-N1-C5 | 112.0 |

| N2-C3 | 1.29 | N1-N2-C3 | 105.0 |

| C3-C4 | 1.42 | N2-C3-C4 | 111.0 |

| C4-C5 | 1.38 | C3-C4-C5 | 107.0 |

| C5-N1 | 1.35 | C4-C5-N1 | 105.0 |

| C4-Br | 1.89 | C3-C4-Br | 126.5 |

Electronic Structure Analysis

The arrangement of electrons within a molecule dictates its chemical reactivity, spectroscopic behavior, and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net

For pyrazole derivatives, the HOMO is often distributed over the π-system of the phenyl rings and the pyrazole core, while the LUMO can be similarly delocalized. In this compound, the electron-rich phenyl groups and the pyrazole nitrogen atoms are expected to contribute significantly to the HOMO. The presence of the electron-withdrawing bromine atom can influence the energy levels of these orbitals.

Table 2: Representative Frontier Orbital Energies for a Diphenyl-Pyrazole System Note: These values are illustrative, based on data for similar pyrazole derivatives, to demonstrate typical computational outputs.

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.4 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. youtube.com

For this compound, the MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the pyridine-like nitrogen atom (N2) due to its lone pair of electrons, and to a lesser extent, on the electronegative bromine atom. These are the primary sites for electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atom attached to the N1 nitrogen (the N-H proton), making it the most likely site for deprotonation or hydrogen bonding. researchgate.net

Neutral/Intermediate Potential (Green): Spread across the carbon framework of the phenyl rings.

Mulliken population analysis is a method used in computational chemistry to estimate the partial atomic charges on each atom within a molecule. nih.gov These charges provide a quantitative measure of the electron distribution and help to explain the molecule's dipole moment and reactivity. While Mulliken charges are known to be dependent on the basis set used, they offer valuable qualitative insights.

In this compound, DFT calculations would likely show:

Negative charges on the nitrogen atoms and the bromine atom, consistent with their high electronegativity.

A positive charge on the hydrogen atom bonded to N1.

Prediction and Correlation of Spectroscopic Properties (e.g., Vibrational Frequencies)

Computational methods can predict vibrational spectra (like Infrared and Raman) by calculating the harmonic vibrational frequencies of the molecule. derpharmachemica.com These calculations are performed after geometry optimization. The predicted frequencies correspond to specific vibrational modes, such as bond stretching, bending, and rocking. researchgate.net

There is often a systematic deviation between calculated harmonic frequencies and experimental values due to the neglect of anharmonicity in the calculations. researchgate.net Therefore, the calculated frequencies are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, key predicted vibrational frequencies would include:

N-H Stretching: A sharp band typically above 3100 cm⁻¹.

Aromatic C-H Stretching: Multiple bands in the 3000-3100 cm⁻¹ region. derpharmachemica.com

C=N and C=C Stretching: Strong absorptions in the 1400-1650 cm⁻¹ range, characteristic of the pyrazole and phenyl rings.

C-Br Stretching: Typically found at lower frequencies in the fingerprint region.

Comparing the scaled theoretical spectrum with an experimental one is a powerful method for confirming the molecular structure and assigning specific absorption bands to their corresponding vibrational modes.

Simulation of Intermolecular Interactions and Supramolecular Assemblies

The study of intermolecular interactions is crucial for understanding how molecules organize in the solid state (crystal engineering) and in solution. For this compound, the most significant intermolecular interaction is the hydrogen bond. The N-H group of one molecule can act as a hydrogen bond donor, while the pyridine-like N2 atom of a neighboring molecule acts as an acceptor. researchgate.net This N-H···N interaction is a common and robust motif in pyrazole chemistry, often leading to the formation of cyclic dimers or extended chains in the crystal lattice. researchgate.netbg.ac.rs

In addition to hydrogen bonding, other weaker interactions play a role in forming stable supramolecular structures:

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to crystal stability.

C-H···π Interactions: Hydrogen atoms on one molecule can interact with the π-electron clouds of the phenyl rings on another.

Halogen Bonding: The bromine atom can act as an electrophilic region (a "σ-hole") and interact with a nucleophilic site on an adjacent molecule.

Computational simulations can model these interactions to predict the most stable packing arrangements and calculate the binding energies of dimers and larger clusters, providing insight into the forces that govern the formation of supramolecular assemblies. researchgate.net

Theoretical Elucidation of Reaction Mechanisms and Reactivity Profiles

Computational chemistry and quantum mechanical calculations have become indispensable tools for understanding the intricate details of chemical reactivity and reaction mechanisms. For heterocyclic compounds such as this compound, these theoretical methods provide profound insights into the molecule's electronic structure, which governs its behavior in chemical reactions. Techniques like Density Functional Theory (DFT) are frequently employed to model and predict the reactivity profiles of such molecules.

The pyrazole nucleus is known for its distinct reactivity. Generally, electrophilic substitution reactions preferentially occur at the C4 position, while nucleophilic attacks are more common at the C3 and C5 positions. This reactivity pattern is influenced by the electron distribution within the heterocyclic ring and can be further modulated by the nature and position of substituents. The synthesis of related compounds, such as 1,3-diphenyl-1H-pyrazole-4-carbaldehyde through the Vilsmeier-Haack reaction, a classic electrophilic substitution, experimentally supports the susceptibility of the C4 position to electrophilic attack. wisdomlib.org

Frontier Molecular Orbital (FMO) Analysis

A cornerstone of chemical reactivity theory is the Frontier Molecular Orbital (FMO) theory, which focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. acs.org The energy and spatial distribution of these orbitals are critical in predicting the regioselectivity and feasibility of chemical reactions.

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Regions with high LUMO density are prone to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

While specific DFT calculations for this compound are not extensively documented in the literature, studies on analogous substituted pyrazoles provide valuable data. For instance, DFT studies on various substituted pyrazoline and pyrazole derivatives reveal how different functional groups impact the FMO energies and, consequently, the reactivity. nih.gov The table below presents representative FMO data for a related pyrazole derivative, illustrating the typical energy ranges observed in such systems.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Pyrazole Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 | Indicates the energy of the highest occupied molecular orbital, representing the electron-donating capacity. |

| LUMO | -1.5 | Indicates the energy of the lowest unoccupied molecular orbital, representing the electron-accepting capacity. |

| HOMO-LUMO Gap | 5.0 | A larger gap signifies higher kinetic stability and lower reactivity. |

Note: The data presented is illustrative for a generic substituted pyrazole and not specific to this compound. Actual values depend on the specific substituents and the computational method used.

Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis

Further insights into reactivity are gained from Molecular Electrostatic Potential (MEP) maps and Natural Bond Orbital (NBO) analysis.

An MEP map provides a visual representation of the charge distribution on the molecule's surface. In a typical pyrazole derivative, the regions around the nitrogen atoms exhibit a negative electrostatic potential (red/yellow) due to the lone pairs of electrons, making them sites for protonation and coordination with electrophiles. Conversely, regions around the N-H proton show a positive potential (blue), indicating its acidic nature. The phenyl and bromo substituents on the this compound ring would significantly influence this potential map, affecting the specific sites and strength of interactions.

NBO analysis helps to quantify the charge distribution at each atomic center (Mulliken charges) and describes the delocalization of electron density through intramolecular charge transfer interactions. nih.gov For substituted pyrazoles, NBO analysis has been used to explain the stability conferred by hydrogen bonding and other weak interactions, which can influence the reaction pathways. nih.gov For example, studies on 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine have utilized DFT to analyze its molecular properties. nih.gov

Reactivity and Derivatization Chemistry of 4 Bromo 3,5 Diphenyl 1h Pyrazole

Nucleophilic Displacement Reactions at the C4-Bromine

The bromine atom at the C4 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, a fundamental reaction for introducing diverse functional groups. This reactivity is characteristic of bromo(hetero)arenes, which are valuable precursors for further chemical modifications. mdpi.com The electron-rich nature of the pyrazole ring can influence the ease of this displacement. In principle, the bromine can be replaced by various nucleophiles, such as thiols or amines, under appropriate reaction conditions. This allows for the synthesis of a wide array of 4-substituted pyrazole derivatives.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 4-bromo-3,5-diphenyl-1H-pyrazole is an excellent substrate for these transformations. The bromine atom at the C4 position serves as a convenient handle for such reactions.

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a widely used method for creating carbon-carbon bonds. wikipedia.org This reaction is particularly effective for aryl-aryl bond formation and has been successfully applied to bromo-substituted pyrazoles. nih.govrsc.org

In a typical Suzuki coupling, this compound would react with an arylboronic acid in the presence of a palladium catalyst and a base to yield a 4-aryl-3,5-diphenyl-1H-pyrazole. The reaction mechanism involves the oxidative addition of the bromopyrazole to the palladium(0) catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.orgorganic-chemistry.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, palladium acetate (B1210297) with triphenylphosphine (B44618) or more advanced phosphine (B1218219) ligands like XPhos are often employed. nih.govnih.gov

Table 1: Examples of Suzuki Coupling Reactions with Bromo-Pyrazoles

| Bromopyrazole Substrate | Coupling Partner (Boronic Acid) | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromo-1H-pyrazole | 3-Fluorobenzeneboronic acid | Pd(OAc)₂ / XPhos | 4-(3-Fluorophenyl)-1H-pyrazole | 61-86 | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various arylboronic acids | XPhos Pd G2 | 4-Aryl-3,5-dinitro-1H-pyrazole | Good | rsc.org |

| 4-Bromo-1-aryl-3-CF₃-1H-pyrazole | Phenylboronic acid | Pd(PPh₃)₄ | 1,4-Diaryl-3-CF₃-1H-pyrazole | 56 | nih.gov |

This table presents representative examples and yields may vary based on specific reaction conditions.

Beyond Suzuki coupling, the bromine at the C4 position can participate in other palladium-catalyzed reactions, such as benzannulations. These reactions can lead to the formation of fused polycyclic aromatic systems. While specific examples for this compound are not detailed in the provided context, the general principle involves the palladium-catalyzed coupling of the bromopyrazole with a suitable partner, followed by an intramolecular cyclization to form a new benzene (B151609) ring fused to the pyrazole core.

N-Functionalization and N-Alkylation Reactions

The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily functionalized, most commonly through alkylation. semanticscholar.org This allows for the introduction of a wide variety of substituents at the N1 position, which can significantly influence the compound's physical and biological properties.

Standard N-alkylation methods often involve the deprotonation of the pyrazole NH with a base, such as sodium hydride, followed by reaction with an alkyl halide. mdpi.combeilstein-journals.org For instance, treatment of a similar compound, 4-bromo-1-phenyl-1H-pyrazol-3-ol, with sodium hydride and methyl iodide resulted in the O-methylated product, demonstrating the reactivity of a deprotonated heteroatom. mdpi.com

Alternative methods for N-alkylation have also been developed, such as acid-catalyzed reactions with trichloroacetimidates, which can proceed under milder conditions without the need for a strong base. semanticscholar.org The regioselectivity of N-alkylation in unsymmetrical pyrazoles can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent. semanticscholar.orgbeilstein-journals.org

Cyclization Reactions to Form Fused Heterocyclic Systems

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functionalization of both the C4-bromo position and one of the nitrogen atoms, followed by an intramolecular cyclization.

For example, a common strategy involves the N-alkylation of the pyrazole with a reagent containing a second reactive group. This bifunctional intermediate can then undergo an intramolecular cyclization to form a new ring fused to the pyrazole. A general approach for synthesizing fused pyrazole derivatives involves the regioselective N-alkylation of a pyrazole with a molecule containing an epoxide, followed by an amine-induced ring-opening and subsequent cyclization. nih.gov

Another approach involves the initial functionalization at the C4 position via a cross-coupling reaction, introducing a substituent that can then participate in a cyclization reaction with a group on an adjacent nitrogen or carbon atom. The synthesis of pyrazolo[3,4-b]pyridines, for instance, often involves the reaction of a 5-aminopyrazole with a 1,3-dielectrophilic species, leading to the formation of a fused pyridine (B92270) ring. nih.gov

Oxidation and Reduction Chemistry of the Pyrazole Ring and Substituents

The pyrazole ring itself is relatively stable to oxidation and reduction due to its aromatic character. However, the substituents on the ring, including the phenyl groups and the bromine atom, can undergo redox reactions.

While specific oxidation and reduction studies on this compound are not extensively detailed, general principles of heterocyclic chemistry suggest that the phenyl rings could be hydroxylated or otherwise oxidized under strong oxidizing conditions. Conversely, reduction of the phenyl rings would require harsh conditions, such as catalytic hydrogenation at high pressure and temperature.

The bromine atom at C4 is not typically involved in redox reactions under standard conditions. However, under certain reductive conditions, particularly with palladium catalysis and a hydride source, dehalogenation could occur.

More relevant is the potential for redox transformations of functional groups that can be introduced onto the pyrazole scaffold. For example, if a nitro group were introduced onto one of the phenyl rings, it could be readily reduced to an amino group, which could then be further functionalized. rsc.org

Research Applications of 4 Bromo 3,5 Diphenyl 1h Pyrazole and Its Advanced Derivatives

Role as Versatile Synthetic Intermediates and Building Blocks

4-Bromo-3,5-diphenyl-1H-pyrazole serves as a crucial starting material for the synthesis of a wide array of more complex molecules. Its utility stems from the reactivity of the bromine atom at the 4-position of the pyrazole (B372694) ring, which can be readily replaced or modified through various chemical reactions. This makes it a valuable building block for creating new compounds with desired properties.

One of the most significant applications of this compound is in cross-coupling reactions . These reactions, such as the Suzuki-Miyaura and Sonogashira couplings, allow for the formation of new carbon-carbon bonds. For instance, the bromine atom can be substituted with aryl, heteroaryl, or styryl groups by reacting this compound with appropriate boronic acids in the presence of a palladium catalyst. rsc.org This method provides a straightforward route to synthesize 4-substituted pyrazole derivatives, which are otherwise challenging to prepare. rsc.org Similarly, Sonogashira coupling enables the introduction of acetylenic moieties.

The pyrazole core itself can be synthesized through various methods, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wisdomlib.org For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, a related derivative, can be prepared via the Vilsmeier-Haack reaction. wisdomlib.org The subsequent introduction of a bromine atom at the 4-position furnishes the versatile this compound intermediate.

Furthermore, the bromine atom can be involved in other transformations. For example, it can be displaced by nucleophiles or undergo lithiation to generate an organolithium species, which can then react with various electrophiles to introduce a wide range of functional groups at the 4-position. This versatility allows for the creation of a diverse library of pyrazole derivatives with tailored electronic and steric properties for various applications.

The following table summarizes some of the key reactions where this compound and its analogs act as synthetic intermediates:

| Reaction Type | Reagents | Product Type |

| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | 4-Aryl/heteroaryl-3,5-diphenyl-1H-pyrazoles |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 4-Alkynyl-3,5-diphenyl-1H-pyrazoles |

| Nucleophilic Substitution | Various nucleophiles | 4-Substituted-3,5-diphenyl-1H-pyrazoles |

| Lithiation-Electrophilic Quench | Organolithium reagent, then electrophile | 4-Functionalized-3,5-diphenyl-1H-pyrazoles |

Applications in Catalysis and Ligand Design for Metal Complexes

The pyrazole scaffold, particularly when substituted with coordinating groups, is a popular choice for the design of ligands in coordination chemistry and catalysis. The presence of two nitrogen atoms in the pyrazole ring allows for various binding modes to metal centers.

Development of Pyrazole-Based Ligands for Transition Metal Catalysis

Pyrazole-containing ligands have been extensively used in transition metal catalysis. The electronic and steric properties of the pyrazole ring can be fine-tuned by introducing different substituents at various positions. The this compound framework provides a platform for creating a diverse range of ligands.

For example, the bromine atom can be functionalized to introduce donor atoms like phosphorus, nitrogen, or oxygen, leading to the formation of multidentate ligands. These ligands can then be used to chelate to transition metals, forming stable complexes with specific catalytic activities. Research has shown that pyrazole-based ligands can be effective in a variety of catalytic transformations, including cross-coupling reactions, oxidation, and reduction.

Investigations into Metal-Pyrazole Complex Formation and Reactivity

The formation of metal-pyrazole complexes is a subject of ongoing research. The coordination of a metal to the pyrazole ligand can significantly alter the electronic properties of both the metal center and the ligand itself. This, in turn, influences the reactivity of the resulting complex.

Studies have focused on synthesizing and characterizing metal complexes of various pyrazole derivatives, including those derived from this compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structure and bonding within these complexes. The reactivity of these complexes is then investigated in various chemical reactions to assess their potential as catalysts or for other applications. The steric bulk of the phenyl groups at the 3 and 5 positions can create a specific pocket around the metal center, influencing the selectivity of catalytic reactions.

Advanced Materials Science Applications

The unique photophysical and electronic properties of pyrazole derivatives have led to their exploration in the field of advanced materials science.

Design of Fluorescent and Optical Materials

Pyrazole-containing compounds have shown promise as fluorescent materials. The pyrazole ring, when incorporated into a larger conjugated system, can act as a fluorophore. The emission properties of these materials can be tuned by modifying the substituents on the pyrazole ring.

For instance, attaching different aromatic or heteroaromatic groups to the 4-position of the 3,5-diphenyl-1H-pyrazole core can lead to materials with varying emission colors and quantum yields. These fluorescent pyrazole derivatives have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. Research has demonstrated that pyrazole derivatives can exhibit interesting photophysical properties, making them attractive candidates for the development of new optical materials.

Precursors for Organic Conductors and Semiconducting Materials

The delocalized π-electron system of the pyrazole ring makes it a suitable building block for organic conducting and semiconducting materials. By extending the conjugation through polymerization or by incorporating the pyrazole moiety into larger aromatic structures, it is possible to create materials with desirable electronic properties.

The ability to functionalize the 4-position of this compound allows for the systematic modification of the electronic properties of the resulting materials. This tunability is crucial for optimizing the performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The introduction of electron-withdrawing or electron-donating groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are key parameters in determining the semiconducting behavior of the material.

Development of Sensors and Functional Organic Materials

The inherent structural features of the pyrazole ring system, particularly when substituted with electronically active groups like phenyl and bromo moieties, make it a valuable scaffold for creating advanced functional materials. Pyrazole derivatives are gaining considerable attention for their potential in optoelectronic applications, including the development of organic light-emitting diodes (OLEDs) and solar cells. researchgate.net The this compound scaffold, with its combination of a halogen atom useful for cross-coupling reactions and phenyl groups that influence the electronic properties, serves as a versatile building block.

Bromo(hetero)arenes are prized starting materials for further functionalization through methods like transition-metal-catalyzed cross-coupling reactions. mdpi.comresearchgate.net This allows for the systematic modification of the core structure to fine-tune its optical and electronic properties. For instance, the bromine atom at the 4-position of the pyrazole can be replaced to introduce various functional groups, enabling the synthesis of a diverse library of materials for screening in sensor and optoelectronic device applications. mdpi.com The synthesis of related compounds, such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, highlights the utility of the bromo-pyrazole core as a precursor for more complex molecular architectures. mdpi.comresearchgate.net

Polyurethane Chemistry as Blocking Agents

In the field of polymer chemistry, pyrazole derivatives have been identified as effective blocking agents for isocyanates, which are key components in the synthesis of polyurethanes. Isocyanates like toluene (B28343) diisocyanate (TDI) are highly reactive and toxic, making their handling challenging. Blocking agents react with the isocyanate group to form a thermally reversible bond, rendering it temporarily inert and stable for storage and handling. mdpi.com

Research has demonstrated the successful use of bromo-pyrazole derivatives for this purpose. For example, 4-bromo-1H-pyrazole can effectively block hexamethylene diisocyanate (HMDI) and toluene diisocyanate (TDI). researchgate.net The resulting blocked adduct is stable, and the blocking is confirmed by the disappearance of the characteristic isocyanate peak in FTIR spectra. researchgate.net Upon heating, a process known as deblocking occurs, regenerating the highly reactive isocyanate, which then polymerizes with a polyol to form the polyurethane. mdpi.comresearchgate.net

Studies on related compounds provide specific deblocking temperatures. For adducts blocked with 4-bromo-1H-pyrazole, deblocking occurs at 185 °C, while those blocked with 3-(4-bromo-phenyl)-1H-pyrazole deblock at 240 °C. mdpi.comresearchgate.net This tunable thermal lability is a crucial property for these materials. The use of this compound as a blocking agent would similarly offer a method to control the initiation of polymerization in polyurethane systems, with the phenyl groups potentially influencing the stability and deblocking temperature of the adduct.

Table 1: Deblocking Temperatures of Isocyanates Blocked by Bromo-Pyrazole Derivatives

| Blocking Agent | Isocyanate | Deblocking Temperature (°C) | Reference |

|---|---|---|---|

| 4-bromo-1H-pyrazole | HMDI | 185 | researchgate.net |

Bioactive Molecule Research: Mechanistic and Structural Insights

The 3,5-diphenyl-1H-pyrazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of many compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. nih.govglobalresearchonline.netnih.gov The introduction of a bromine atom at the 4-position can significantly influence the compound's pharmacokinetic properties and binding interactions with biological targets.

Elucidation of Molecular Target Interactions (Enzymes, Receptors)

Derivatives of 3,5-diphenyl-pyrazole have been shown to interact with several important biological targets. A notable example is their activity as inhibitors of amine oxidases.

Monoamine Oxidase (MAO) Inhibition : A series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were found to be potent, reversible, and non-competitive inhibitors of both MAO-A and MAO-B isoforms. nih.gov One specific derivative, 1-acetyl-3-(2,4-dihydroxyphenyl)-5-(3-methylphenyl)-4,5-dihydro-(1H)-pyrazole, exhibited a particularly high potency with a Kᵢ value in the nanomolar range (10⁻⁸ M). nih.gov Computational modeling suggests these compounds interact with key amino acid residues in the active site of MAO-B. nih.gov The 4,5-dihydro-1H-pyrazole structure appears to be a favorable template for designing MAO-A inhibitors. nih.gov

Meprin α and β Inhibition : The unfunctionalized 3,5-diphenylpyrazole (B73989) scaffold itself shows high inhibitory activity against meprin α, a metalloprotease, with potency in the low nanomolar range. nih.gov

Other Kinase and Receptor Interactions : The broader pyrazole class of compounds has been investigated for interactions with a variety of targets. Docking studies have shown that 1,3-diphenyl-1H-pyrazole derivatives can fit into the ATP-binding pocket of MEK kinase. frontiersin.org Other pyrazole analogues have been designed to target opioid receptors and acid-sensing ion channels, which are involved in pain modulation. frontiersin.org

The this compound structure serves as a template for further exploration of these interactions, where the bromine atom can act as a key interaction point or a site for further chemical modification to enhance potency and selectivity.

Structure-Activity Relationship (SAR) Studies for Rational Design

The rational design of more potent and selective bioactive molecules relies heavily on understanding the structure-activity relationships (SAR). The 3,5-diphenyl-pyrazole core is an excellent starting point for such studies.

Research on meprin inhibitors revealed that substitutions on the N1 position of the 3,5-diphenylpyrazole core, such as adding methyl or phenyl groups, led to a decrease in activity against both meprin α and β compared to the unsubstituted parent compound. nih.gov This suggests that an unsubstituted N1 position is favorable for this particular target.

In the context of anticancer activity, SAR studies on pyrazole-based compounds are extensive. For FabH inhibitors based on the 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole scaffold, SAR analysis highlighted that electron-releasing groups on one phenyl ring and electron-donating groups on the other were essential for inhibitory activity. tandfonline.com The introduction of a bromine atom, an electron-withdrawing group, at the C4 position of the pyrazole ring would be a key modification in SAR studies, likely influencing the electronic distribution and steric profile of the molecule, thereby affecting its binding affinity to various targets. nih.gov The synthesis of pyrazole-based lamellarin O analogues utilized 3-aryl-4-bromo-1H-pyrazole-5-carboxylate intermediates, demonstrating the strategic importance of the 4-bromo-pyrazole scaffold in building libraries for SAR exploration. nih.gov

In vitro Studies on Cellular Processes (e.g., Cell Proliferation Inhibition)

Numerous studies have demonstrated the potent antiproliferative effects of pyrazole derivatives in various cancer cell lines. The 3,5-diphenyl-pyrazole scaffold is a recurring motif in compounds designed as anticancer agents. nih.gov

Cytotoxicity in Cancer Cell Lines : Pyrazole-pyrazoline hybrid derivatives have been tested against human lung cancer (A549) and cervical cancer (HeLa) cell lines. researchgate.net One such derivative, an N-acetyl trisubstituted pyrazoline, showed significant anticancer activity with IC₅₀ values of 37.59 µM against A549 cells and 23.6 µM against HeLa cells. researchgate.net

Cell Cycle Arrest and Apoptosis : More advanced pyrazolo[3,4-b]pyridine derivatives, which build upon the pyrazole core, have been shown to inhibit cyclin-dependent kinases (CDK2 and CDK9), leading to cell cycle arrest and the induction of apoptosis in cancer cells. nih.gov

Broad-Spectrum Activity : Pyrazole-based compounds have shown activity against a range of cell lines including breast cancer (MCF-7), colon cancer (HCT-116), and leukemia (Jurkat). nih.govnih.gov For example, certain ethyl 3,4-diaryl-1-(2-aryl-2-oxoethyl)-1H-pyrazole-5-carboxylates displayed activity in the low micromolar range across all tested cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of Selected Pyrazole Derivatives

| Compound Type | Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| N-acetyl trisubstituted pyrazoline | A549 (Lung) | Anticancer | 37.59 | researchgate.net |

| N-acetyl trisubstituted pyrazoline | HeLa (Cervical) | Anticancer | 23.6 | researchgate.net |

| Pyrazolo[3,4-b]pyridine derivative | - | CDK2 Inhibition | - | nih.gov |

| Pyrazolo[3,4-b]pyridine derivative | - | CDK9 Inhibition | - | nih.gov |

These findings underscore the potential of this compound as a scaffold for developing new anticancer agents, with the bromo-substituent offering a handle for modifications aimed at optimizing antiproliferative activity.

Exploration of Neuroprotective Activity in Cellular Models

The search for new neuroprotective agents has led researchers to investigate various heterocyclic compounds, including pyrazole derivatives. globalresearchonline.net The mechanism of action often involves the inhibition of enzymes that play a role in neurodegenerative processes.

One key area of research is the inhibition of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neuronal damage. A study focused on designing and synthesizing nNOS inhibitors with a 4,5-dihydro-1H-pyrazole structure was explicitly aimed at discovering new compounds with neuroprotective activity. nih.gov This research established a clear link between the pyrazole scaffold and the potential for neuroprotection. The most active compounds in that series achieved up to 70% inhibition of nNOS in rat brain preparations, providing a strong foundation for the development of pyrazole-based neuroprotective agents. nih.gov The exploration of this compound and its derivatives in cellular models of neurodegeneration is a logical next step, leveraging the established neuroprotective potential of the pyrazole core.

Supramolecular Assemblies and Crystal Engineering for Functional Materials

Crystal engineering focuses on understanding and utilizing intermolecular interactions to design and synthesize new solid-state materials with desired properties. rsc.org this compound is an excellent candidate for crystal engineering due to its combination of functional groups capable of forming robust and directional non-covalent interactions, which guide the self-assembly into predictable supramolecular architectures.

The key interactions governing the assembly of this molecule and its derivatives are:

Hydrogen Bonding: The N-H group of the pyrazole ring is a classic hydrogen bond donor, while the pyridine-type nitrogen atom in the same ring is a hydrogen bond acceptor. This allows for the formation of strong N-H···N hydrogen bonds, leading to the assembly of molecules into dimers or infinite chains, a common and powerful motif in pyrazole crystal structures. researchgate.netrsc.org

Halogen Bonding: The bromine atom at the 4-position of the pyrazole ring is a key player in directing supramolecular assembly. rsc.org A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. bohrium.comnih.gov In the crystal lattice, this can manifest as C-Br···N or C-Br···O interactions, linking molecules into extended networks. rsc.org Less common but also observed are Br···Br interactions, which further stabilize the crystal packing. bohrium.comrsc.org

π-π Stacking: The two phenyl rings at the 3- and 5-positions provide opportunities for π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are crucial in organizing the molecules in the solid state, often leading to columnar or layered structures. rsc.org

The interplay of these interactions dictates the final three-dimensional structure. For instance, a study on the closely related compound 3,5-Bis(4-bromo-phen-yl)-1-phenyl-4,5-dihydro-1H-pyrazole revealed that its crystal packing is stabilized by C-H···N and C-H···Br interactions. nih.gov In other 4-aryl-1H-pyrazoles, it has been shown that the pyrazole moiety is essential for the self-assembly into columnar liquid crystalline phases, highlighting the structure-directing power of the pyrazole core. rsc.org

The ability to control these interactions allows for the rational design of functional materials. By modifying the substituents on the phenyl rings or by replacing the bromine atom with other halogens (like chlorine or iodine), it is possible to fine-tune the intermolecular forces and thus the resulting crystal structure and material properties. For example, the formation of specific halogen bonds is highly directional and can be used to construct porous networks or materials with specific electronic or optical properties. nih.gov

Table 2: Key Intermolecular Interactions in the Supramolecular Assembly of Bromo-Phenyl-Pyrazoles

| Interaction Type | Description | Key Structural Elements Involved |

|---|---|---|

| Hydrogen Bonding | A strong, directional interaction between a proton donor (N-H) and a proton acceptor (N). rsc.org | Pyrazole N-H and N atoms |

| Halogen Bonding | A non-covalent interaction where the bromine atom acts as an electrophile. rsc.orgrsc.org | C-Br group and a Lewis base (e.g., N or O atom) |

| π-π Stacking | An attractive interaction between the π-systems of aromatic rings. rsc.org | Phenyl rings |

| C-H···π Interactions | A weak interaction between a C-H bond and the face of an aromatic ring. | Phenyl C-H bonds and phenyl/pyrazole rings |

| C-H···Br Interactions | A weak hydrogen bond between a C-H group and the bromine atom. nih.gov | Phenyl C-H bonds and the bromine atom |

The synthesis of functional materials based on this compound and its derivatives is an active area of research. These supramolecular assemblies have potential applications in fields such as nonlinear optics, liquid crystals, and as frameworks for hosting guest molecules, all stemming from the precise control over molecular arrangement afforded by crystal engineering principles. rsc.org

Q & A

Q. What are the common synthetic routes for 4-bromo-3,5-diphenyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is typically synthesized via bromination of 3,5-diphenyl-1H-pyrazole using brominating agents like N-bromosuccinimide (NBS) under radical initiation or via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between brominated intermediates and phenylboronic acids. Reaction conditions such as solvent choice (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield and purity. Microwave-assisted synthesis has also been employed to reduce reaction times .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and bromine placement.

- X-ray crystallography for unambiguous structural determination. The SHELX suite (e.g., SHELXL) is widely used for refining crystal structures, leveraging high-resolution data to resolve bond lengths and angles .

- Mass spectrometry (ESI-TOF) for molecular weight validation.

Q. How can researchers optimize purification techniques for this compound post-synthesis?

Common methods include:

- Column chromatography (silica gel, eluent: hexane/ethyl acetate gradients) for isolating the target compound from byproducts.

- Recrystallization using ethanol/water mixtures to enhance purity.

- HPLC for analytical validation, particularly when assessing bioactivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of bromine substitution in biological activity?

SAR studies involve synthesizing analogs (e.g., replacing bromine with chlorine or hydrogen) and comparing their bioactivity in assays. For example:

- Antiviral activity : Replace the 4-bromo group with bioisosteres (e.g., amides) and test inhibition of viral envelope proteins using plaque reduction assays. Molecular docking (e.g., AutoDock Vina) can predict binding interactions with targets like flavivirus NS5 proteins .

- Neuroprotective effects : Compare IC₅₀ values of brominated vs. non-brominated derivatives in neuronal cell models under oxidative stress .

Q. What strategies resolve contradictions in reported biological activities across studies?

Contradictions often arise from variations in assay conditions, substituent effects, or cellular models. To address this:

Q. How does crystallographic data inform the compound's reactivity in further derivatization?

X-ray structures reveal electron density maps highlighting nucleophilic/electrophilic sites. For example:

- The bromine atom at position 4 exhibits a polarized C-Br bond, making it susceptible to nucleophilic substitution (e.g., Suzuki coupling).

- Planar geometry of the pyrazole ring facilitates π-π stacking in supramolecular assemblies, guiding the design of coordination complexes .

Q. What experimental approaches validate the compound's mechanism of action in medicinal chemistry applications?

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorogenic substrates.

- Cellular thermal shift assays (CETSA) : Confirm target engagement by monitoring protein stability upon compound binding.

- In vivo pharmacokinetics : Assess bioavailability and metabolic stability in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.